4-(2-Methylcyclohex-1-en-1-yl)morpholine
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Overview
Description
Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- is an organic compound with the molecular formula C10H17NO It is a derivative of morpholine, featuring a cyclohexene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- typically involves the reaction of morpholine with 2-methyl-1-cyclohexen-1-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, with stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-(1-cyclohexen-1-yl)-: A similar compound with a cyclohexene ring but without the methyl substitution.
1-Morpholinocyclohexene: Another derivative of morpholine with a cyclohexene ring.
Uniqueness
Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- is unique due to the presence of the methyl group on the cyclohexene ring, which can influence its chemical reactivity and interactions. This structural difference can lead to distinct properties and applications compared to its similar counterparts.
Properties
CAS No. |
6127-98-6 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
4-(2-methylcyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C11H19NO/c1-10-4-2-3-5-11(10)12-6-8-13-9-7-12/h2-9H2,1H3 |
InChI Key |
RLJHBKJMCSBWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)N2CCOCC2 |
Origin of Product |
United States |
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